molecular formula C18H17NO5 B291732 Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate

Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate

Cat. No. B291732
M. Wt: 327.3 g/mol
InChI Key: OATUHJJOSYMAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate, also known as DMMAI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMMAI is a type of isophthalate, which is a class of organic compounds that are widely used in the production of plastics, resins, and fibers.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of nucleic acids, which are essential for cell growth and division.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been shown to have various biochemical and physiological effects in the body. In animal studies, Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been shown to cause changes in the levels of certain hormones and neurotransmitters in the brain, which may have implications for the treatment of certain neurological disorders. Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate in lab experiments is its versatility. Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate can be used in a wide range of reactions and can be easily modified to suit specific experimental conditions. However, one of the main limitations of using Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate is its toxicity. Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been shown to be toxic to certain cell lines and may cause adverse effects in animal models.

Future Directions

There are several future directions for research on Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate. One area of research is the development of new synthetic methods for Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate in the field of biomedical research, particularly in the treatment of neurological disorders and cancer. Additionally, research on the toxicity of Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate and its potential environmental impact is needed to ensure that it can be used safely in various applications.

Scientific Research Applications

Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been used as a building block for the synthesis of new types of polymers and resins. In catalysis, Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate has been used as a catalyst in various reactions, including the synthesis of esters and amides.

properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

dimethyl 5-[(4-methylbenzoyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H17NO5/c1-11-4-6-12(7-5-11)16(20)19-15-9-13(17(21)23-2)8-14(10-15)18(22)24-3/h4-10H,1-3H3,(H,19,20)

InChI Key

OATUHJJOSYMAEF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.20 g (5.74 mmol) of methyl 5-amino-3-(methoxycarbonyl)benzoate, compound 87, suspended in 50 mL of chloroform and 1.05 mL (6.00 mmol) of diisopropylethylamine was added 836 μL (6.32 mmol) of p-toluoyl chloride in 10 mL of chloroform over 30 min. The reaction was allowed to stir at ambient temperature for 2 hr. Then, another 100 μL (0.60 mmol) of diisopropylethylamine and 100 μL (0.76 mmol) of p-toluoyl chloride in 2 mL of chloroform was added. After an addition 30 min, the volatiles were removed by rotary evaporation and the resulting residue was dissolved in ethyl acetate and extracted with 0.1 N aqueous NaOH followed by extraction with water. The organic layer was dried (MgSO4), filtered, and volatiles removed in vacuo. This provided 1.86 g (5.68 mmol) of the desired compound. The product was identified by 1H NMR and mass spectroscopy and purity was assessed by RP-HPLC.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 87
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 mL
Type
reactant
Reaction Step Three
Quantity
836 μL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
100 μL
Type
reactant
Reaction Step Four
Quantity
100 μL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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